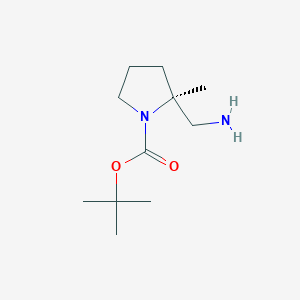

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine

Description

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQQDWACAUDUJC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408057-41-9 | |

| Record name | tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(2S)-1-Boc-2-methylpyrrolidine-2-methanamine is a chiral compound belonging to the pyrrolidine family, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. It has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and applications.

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a Boc group that enhances its stability and solubility, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to various receptors, influencing physiological responses.

The precise mechanism often depends on the biological context in which the compound is employed.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. Research has demonstrated that this compound can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive functions in models of Alzheimer's disease .

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant activity against multi-drug resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .

Comparaison Avec Des Composés Similaires

Key Features :

- Molecular Formula : C12H24N2O2

- CAS Number: Not explicitly provided in evidence, but structurally related to 1408057-41-9 (enantiomer) .

- Functional Groups : Boc-protected amine, methyl-substituted pyrrolidine.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares (2S)-1-Boc-2-methylpyrrolidine-2-methanamine with structurally related compounds:

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2-Methylpyrroline : Used as a starting material for hydrogenation to yield 2-methylpyrrolidine with high enantiomeric purity.

- N-Boc-L-proline or derivatives : Employed in multi-step syntheses involving protection and functional group interconversions.

- (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate : A key intermediate for hydrolysis and further functionalization.

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline

A commercially scalable and efficient method involves the asymmetric hydrogenation of 2-methylpyrroline to produce (S)-2-methylpyrrolidine derivatives:

- Catalyst : Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).

- Solvent : A mixture of ethanol and methanol in a 2:1 to 3:1 volume ratio.

- Conditions : Ambient temperature hydrogenation.

- Outcome : The product, often isolated as a tartrate salt, achieves optical purity of at least 50% enantiomeric excess (ee).

- Advantages : Avoids corrosive reagents and environmentally harmful solvents; uses inexpensive starting materials and catalysts.

This hydrogenation step is followed by base treatment to obtain the free amine form of (S)-2-methylpyrrolidine.

Boc Protection and Functionalization

- The free amine is protected using tert-butoxycarbonyl (Boc) groups to yield 1-Boc-2-methylpyrrolidine derivatives.

- Protection is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Hydrolysis of Dicarboxylate Esters to Carboxylic Acids

A representative example involves hydrolysis of (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate to the corresponding carboxylic acid:

- This hydrolysis step is crucial for further transformations leading to the methanamine functionality.

- The reaction is performed under mild conditions and yields high purity products characterized by NMR and MS.

Detailed Reaction Sequence Example

- Hydrogenation : 2-methylpyrroline is hydrogenated using Pt/C catalyst in ethanol/methanol solvent to yield (S)-2-methylpyrrolidine.

- Boc Protection : The free amine is reacted with Boc2O to afford 1-Boc-2-methylpyrrolidine.

- Ester Hydrolysis : The tert-butyl and ethyl esters are hydrolyzed using lithium hydroxide monohydrate in ethanol/water to yield (2S)-1-Boc-2-methylpyrrolidine-2-carboxylic acid.

- Conversion to Methanamine : Further reduction or amination steps convert the carboxylic acid to the methanamine group at the 2-position (specific methods for this step are less documented but may involve reductive amination or amide reduction).

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic hydrogenation of 2-methylpyrroline | Uses platinum catalysts, mild conditions, high optical purity | Scalable, cost-effective, environmentally friendly | Requires handling hydrogen gas and catalysts |

| Multi-step synthesis from N-Boc-L-proline | Multiple steps including protection, reduction, and isolation | High stereoselectivity | Uses corrosive reagents, multiple isolations |

| Hydrolysis of dicarboxylate esters | Mild base hydrolysis with LiOH in ethanol/water | High yield, simple operation | Requires careful pH adjustment and extraction |

Research Findings and Notes

- The hydrogenation method is preferred industrially due to fewer steps, safer reagents, and better environmental profile compared to older methods involving corrosive acids and expensive reagents like lithium iodide.

- Lithium hydroxide-mediated hydrolysis is a reliable and high-yielding step for preparing carboxylic acid intermediates, which are precursors to the target methanamine compound.

- The Boc protection strategy is standard to stabilize the amine during subsequent synthetic transformations.

- Optical purity is critical and is maintained by using chiral starting materials or enantioselective catalysts.

Summary Table of Key Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | 2-methylpyrroline, Pt/C, EtOH/MeOH (2:1-3:1) | Ambient | Not specified | >50% ee | Produces chiral 2-methylpyrrolidine |

| Boc Protection | Boc2O, base (e.g., triethylamine) | Room temp | Hours | High | Protects amine group |

| Ester Hydrolysis | LiOH·H2O, ethanol/water | 25°C | 12-16 hours | 98-100 | Converts esters to carboxylic acids |

| Acidification & Extraction | HCl, ethyl acetate | Room temp | Minutes | Quantitative | Isolates acid intermediate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.